molecular formula C7H4Cl2O2 B101954 2-Chlorophenyl chloroformate CAS No. 19358-41-9

2-Chlorophenyl chloroformate

Cat. No.: B101954
CAS No.: 19358-41-9
M. Wt: 191.01 g/mol
InChI Key: PENYBFRQSLVMLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW 506U78 involves the reaction of 6-chloropurine-2-amine with methanol and sodium hydride to produce 6-O-methylguanine. This intermediate is then mixed with uracil arabinoside, purine nucleoside phosphorylase, and uridine phosphorylase, and incubated in a potassium phosphate solution at 37°C for 26 days .

Industrial Production Methods: Industrial production methods for GW 506U78 are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a compound with high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: GW 506U78 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various purine analogs and metabolites that retain the core structure of GW 506U78 .

Scientific Research Applications

GW 506U78 has a wide range of scientific research applications, including:

Mechanism of Action

GW 506U78 is a prodrug that is rapidly demethylated to arabinosylguanine by adenosine deaminase. The active metabolite, arabinosylguanine, is then phosphorylated to its triphosphate form, which accumulates in leukemic cells. This accumulation inhibits DNA synthesis and induces apoptosis . The compound preferentially targets T-cells due to their higher expression of enzymes that convert GW 506U78 to its active form .

Comparison with Similar Compounds

Uniqueness: GW 506U78 is unique in its preferential accumulation in T-cells, making it particularly effective against T-cell malignancies. This specificity is due to the higher expression of enzymes in T-cells that convert the compound to its active form .

Properties

IUPAC Name

(2-chlorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENYBFRQSLVMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400441
Record name 2-Chlorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19358-41-9
Record name 2-Chlorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorophenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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